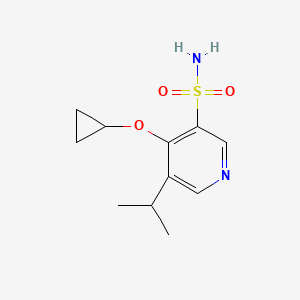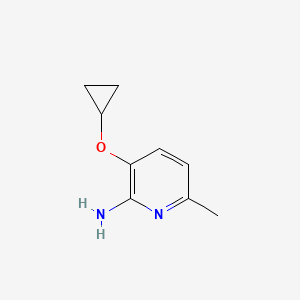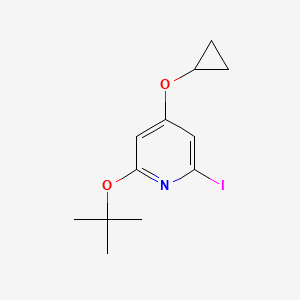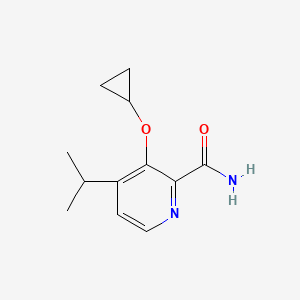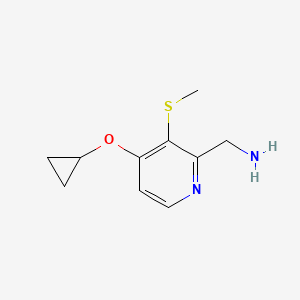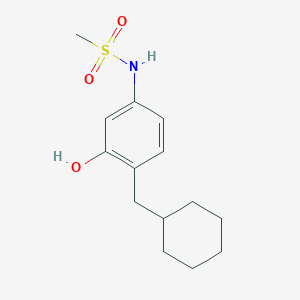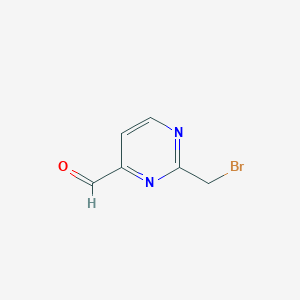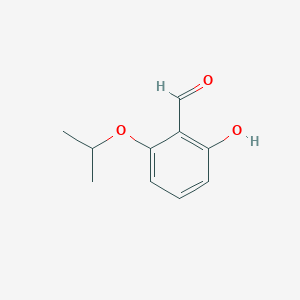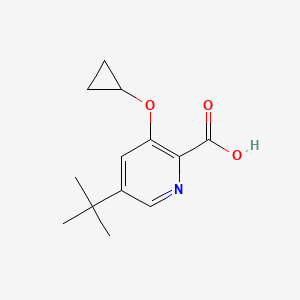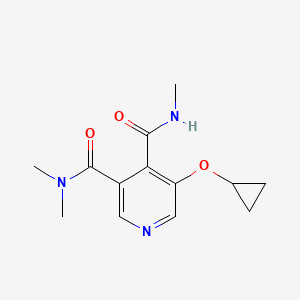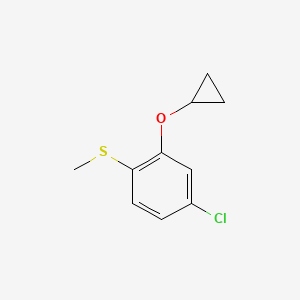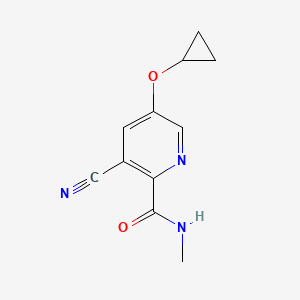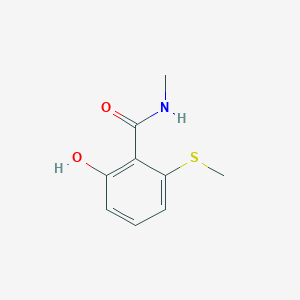
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide involves several steps. One common method includes the reaction of 4-ethylpicolinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound binds to the active sites of these targets, disrupting their normal function and leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide can be compared with other similar compounds, such as:
N-methylpicolinamide-4-thiol derivatives: These compounds also exhibit anticancer activities and have been studied for their potential as therapeutic agents.
N-methyl-4-phenoxypicolinamide derivatives: These compounds have shown marked antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
5-cyclopropyloxy-4-ethyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-6-10(12(15)13-2)14-7-11(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,15) |
Clé InChI |
JIEZQIOHOXNJSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC=C1OC2CC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


